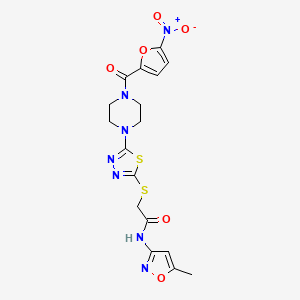

N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N7O6S2 and its molecular weight is 479.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthetic route typically includes the formation of the isoxazole ring and subsequent modifications to introduce the nitrofuran and thiadiazole moieties. Detailed synthesis protocols have been reported in literature, demonstrating yields and purity assessments through spectroscopic methods such as NMR and IR .

Antimicrobial Properties

One of the most significant aspects of this compound is its antimicrobial activity. It has been tested against a range of pathogens, including ESKAPE pathogens, which are notorious for their antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against various strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Klebsiella pneumoniae | 0.25 |

| Enterococcus faecalis | 0.25 |

| Enterobacter cloacae | 0.25 |

These findings suggest that the compound may serve as a promising candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its effects appears to involve inhibition of key bacterial enzymes and disruption of cellular processes. Notably, compounds containing nitrofuran groups are known to generate reactive nitrogen species upon reduction, leading to oxidative stress in bacterial cells . This mechanism may explain the observed antibacterial activity.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on ESKAPE Pathogens : A series of tests demonstrated that derivatives of this compound exhibited significant antibacterial effects against ESKAPE pathogens with varying MIC values, indicating a broad spectrum of activity .

- Antitubercular Activity : Although initial tests against Mycobacterium tuberculosis indicated limited efficacy (MIC > 26.7 mM), structural modifications may enhance its potential as an antitubercular agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the nitrofuran and thiadiazole components significantly influence biological activity. For instance, varying substituents on the piperazine ring can enhance antimicrobial potency while maintaining low toxicity profiles .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most significant applications of this compound lies in its antibacterial properties . The presence of the 5-nitrofuran moiety is crucial, as nitrofuran derivatives have been shown to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies indicate that compounds containing nitrofuran groups can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.031 mg/L, outperforming traditional first-line antituberculosis drugs like isoniazid and rifampicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is vital for optimizing its pharmacological profile. Research indicates that modifications to the piperazine and thiadiazole components can significantly influence antimicrobial potency and selectivity .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Study on Mycobacterial Inhibition : A study demonstrated that derivatives with similar structures effectively eliminated intracellular mycobacteria in macrophage models. These compounds were evaluated for their ability to penetrate cellular membranes and exert bactericidal effects against slow-growing mycobacteria .

- Inhibition of NAT Enzymes : Another investigation focused on how these compounds interact with NAT enzymes. The results showed that certain derivatives could significantly inhibit NAT activity, suggesting a dual mechanism where they not only act as antibiotics but also modulate antibiotic metabolism .

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O6S2/c1-10-8-12(21-30-10)18-13(25)9-31-17-20-19-16(32-17)23-6-4-22(5-7-23)15(26)11-2-3-14(29-11)24(27)28/h2-3,8H,4-7,9H2,1H3,(H,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRNJKGPMJCTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.